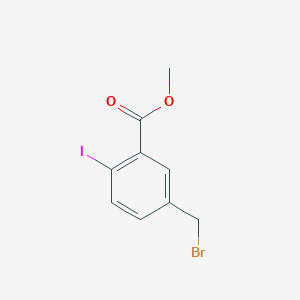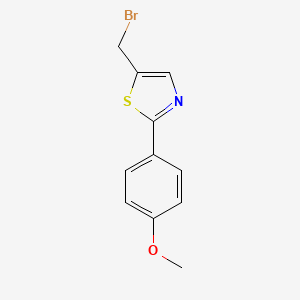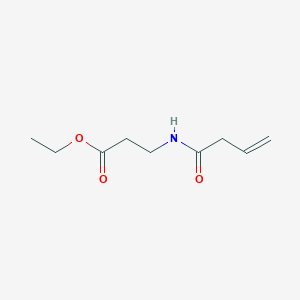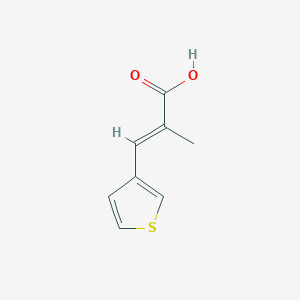
1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is a chemical compound characterized by its unique structure, which includes a cyclopropane ring attached to a pyridazinyl group with a methyl substituent at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile typically involves the reaction of 5-methylpyridazin-3-amine with cyclopropanecarbonitrile under specific conditions. The reaction can be carried out using a suitable catalyst, such as palladium on carbon (Pd/C), and a hydrogenation process to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.
化学反応の分析
Types of Reactions: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile has found applications in several scientific research areas:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile can be compared to other similar compounds, such as 1-(pyridin-3-yl)cyclopropanecarbonitrile and 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanecarbonitrile. While these compounds share structural similarities, this compound is unique due to its methyl substituent, which can influence its chemical reactivity and biological activity.
類似化合物との比較
1-(Pyridin-3-yl)cyclopropanecarbonitrile
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanecarbonitrile
特性
分子式 |
C9H9N3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC名 |
1-(5-methylpyridazin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9N3/c1-7-4-8(12-11-5-7)9(6-10)2-3-9/h4-5H,2-3H2,1H3 |
InChIキー |
OSWXBLAFWOMUQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1)C2(CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



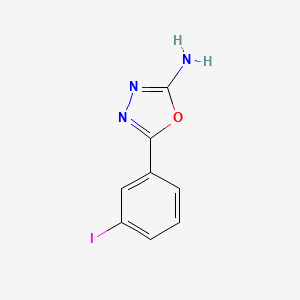
![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanone](/img/structure/B15359856.png)

![8-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B15359865.png)
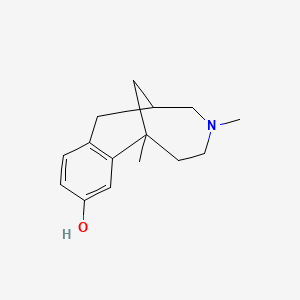

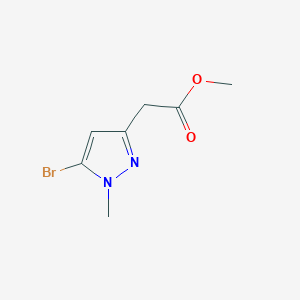
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)
